Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Overview
Description
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 17376-63-5 . It has a molecular weight of 157.13 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves several steps. One method involves the use of thionyl chloride in ethanol at 0℃ for 4 hours . Another method involves the use of di-t-butyl dicarbonate in tetrahydrofuran at 20 - 60℃ for 24.5 hours .Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The compound has a molecular formula of C5H7N3O3 .Physical And Chemical Properties Analysis
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a white to off-white powder or crystals . It has a molecular weight of 157.13 . The compound has a molecular formula of C5H7N3O3 .Scientific Research Applications
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives exhibit antimicrobial activities. Compounds synthesized from ethyl piperazine-1-carboxylate showed good to moderate antimicrobial activity against test microorganisms, with some also displaying antiurease and antilipase activities (Başoğlu et al., 2013).
Reactions with N,O-nucleophiles lead to the formation of compounds like 4-(1,3-benzoxazol-2-yl)- and 1-(4,5-dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amines. Such reactions offer pathways to synthesize novel compounds with potential biological activities (Sergievskii et al., 2002).
Ethyl 1-aminotetrazole-5-carboxylate has been used to create tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives, showing promising antibacterial activities. This illustrates its potential in developing novel antibacterial agents (El-Badry & Taha, 2011).
Derivatives of Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate have been synthesized and explored as bifunctional building blocks in medicinal chemistry, highlighting its versatility in drug development (Jakopin, 2018).
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate's reactions with other chemical compounds have led to the synthesis of novel molecules, such as those with potential applications in photoelectronic devices (Shafi et al., 2021).
The compound has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown antimicrobial and anti-inflammatory activities, thereby suggesting its utility in developing new pharmacological agents (Mruthyunjayaswamy & Basavarajaiah, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJNHVAOUVZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361344 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
CAS RN |
17376-63-5 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.